![molecular formula C24H21N3O8 B3976059 methyl 3-({[4-(benzoylamino)-2,5-dimethoxyphenyl]amino}carbonyl)-5-nitrobenzoate](/img/structure/B3976059.png)
methyl 3-({[4-(benzoylamino)-2,5-dimethoxyphenyl]amino}carbonyl)-5-nitrobenzoate
Übersicht
Beschreibung
Methyl 3-({[4-(benzoylamino)-2,5-dimethoxyphenyl]amino}carbonyl)-5-nitrobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a member of the benzoate family and is known for its unique chemical structure, which makes it an excellent candidate for drug development.
Wirkmechanismus
The mechanism of action of Methyl 3-({[4-(benzoylamino)-2,5-dimethoxyphenyl]amino}carbonyl)-5-nitrobenzoate is not fully understood. However, studies have suggested that the compound works by inhibiting the activity of certain enzymes in the body. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation. Additionally, the compound has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
Methyl 3-({[4-(benzoylamino)-2,5-dimethoxyphenyl]amino}carbonyl)-5-nitrobenzoate has been found to have several biochemical and physiological effects. Studies have shown that the compound can reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, the compound has been found to induce apoptosis, a process by which cells undergo programmed cell death. The compound has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3-({[4-(benzoylamino)-2,5-dimethoxyphenyl]amino}carbonyl)-5-nitrobenzoate has several advantages for lab experiments. The compound is readily available and can be synthesized using simple laboratory techniques. Additionally, the compound has been extensively studied, and its properties are well understood. However, the compound also has some limitations. The compound is highly reactive and can undergo degradation over time, which can affect its potency. Additionally, the compound has poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on Methyl 3-({[4-(benzoylamino)-2,5-dimethoxyphenyl]amino}carbonyl)-5-nitrobenzoate. One potential direction is to further investigate the compound's anti-cancer properties and its potential as a cancer therapeutic. Another direction is to explore the compound's anti-inflammatory properties and its potential as an anti-inflammatory agent. Additionally, researchers could investigate the compound's potential as an antibiotic, particularly against antibiotic-resistant bacteria. Finally, researchers could investigate ways to improve the compound's solubility and stability, which could improve its efficacy in vivo.
In conclusion, Methyl 3-({[4-(benzoylamino)-2,5-dimethoxyphenyl]amino}carbonyl)-5-nitrobenzoate is a chemical compound with significant potential for drug development. The compound has been found to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties and has several advantages for lab experiments. However, the compound also has limitations, and further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Methyl 3-({[4-(benzoylamino)-2,5-dimethoxyphenyl]amino}carbonyl)-5-nitrobenzoate has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties. Studies have shown that the compound can inhibit the growth of cancer cells and reduce inflammation in the body. Additionally, the compound has been found to be effective against a variety of bacterial strains, including antibiotic-resistant bacteria.
Eigenschaften
IUPAC Name |
methyl 3-[(4-benzamido-2,5-dimethoxyphenyl)carbamoyl]-5-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O8/c1-33-20-13-19(21(34-2)12-18(20)25-22(28)14-7-5-4-6-8-14)26-23(29)15-9-16(24(30)35-3)11-17(10-15)27(31)32/h4-13H,1-3H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEQIPCQVOZUEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-4-nitrobenzamide](/img/structure/B3975986.png)
![N-(2,5-dimethylphenyl)-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B3975988.png)
![N-[3-(diethylamino)-2-hydroxypropyl]-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B3975995.png)

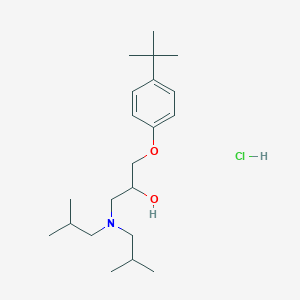
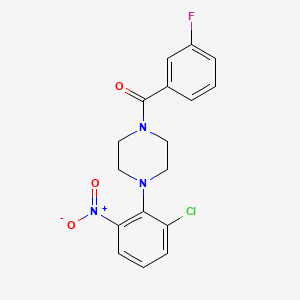
![N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine](/img/structure/B3976019.png)
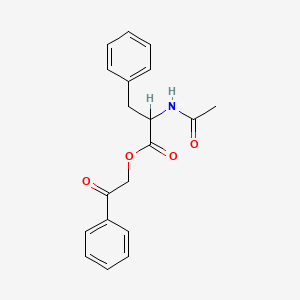
![4-[(3-phenylbutanoyl)amino]benzamide](/img/structure/B3976033.png)
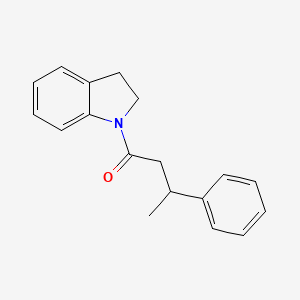
![N-(4-bromophenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3976042.png)
![N-[2-(tert-butylthio)ethyl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B3976045.png)
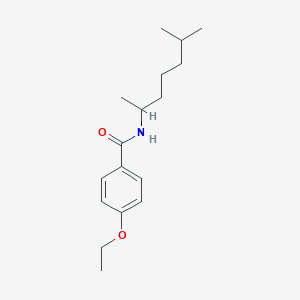
![2-bromo-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}benzamide](/img/structure/B3976062.png)